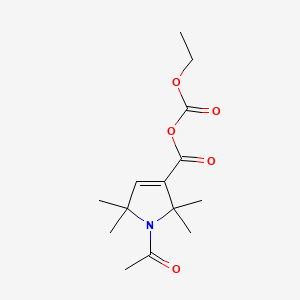
1-アセチル-2,2,5,5-テトラメチル-3-ピロリジン-3-カルボニルオキシホルミエートエチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxyformate is a biochemical compound with the molecular formula C14H23NO5. It is primarily used in proteomics research and has various applications in scientific studies .
科学的研究の応用
Ethyl 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxyformate is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In studies involving enzyme mechanisms and protein interactions.
Industry: Used in the production of specialized chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxyformate involves multiple steps, typically starting with the preparation of the pyrroline ring. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow techniques and advanced purification methods .
化学反応の分析
Types of Reactions
Ethyl 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxyformate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
作用機序
The mechanism of action of Ethyl 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxyformate involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity .
類似化合物との比較
Similar Compounds
- Ethyl 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylate
- Ethyl 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxyacetate
Uniqueness
Ethyl 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxyformate is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research .
生物活性
Ethyl 1-acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxyformate (CAS Number: 1076200-09-3) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.
Ethyl 1-acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxyformate has the molecular formula C14H21NO5 and a molar mass of approximately 281.33 g/mol. It is characterized by a pyrroline ring structure that contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:
- Antioxidant Activity : The presence of the pyrroline moiety suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies indicate that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing processes such as inflammation and cellular metabolism.
- Cell Signaling Modulation : The compound may interact with cell signaling pathways, affecting gene expression and cellular responses.
Antioxidant Properties
Research has shown that compounds with similar structures exhibit significant antioxidant activity. For instance, studies on related pyrroline derivatives have demonstrated their capacity to scavenge free radicals and reduce oxidative damage in cellular models .
Anti-inflammatory Effects
In vitro studies suggest that ethyl 1-acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxyformate may possess anti-inflammatory properties. It has been observed to downregulate pro-inflammatory cytokines in macrophage cultures exposed to lipopolysaccharides (LPS), indicating a potential role in managing inflammatory diseases .
Case Study 1: Antioxidant Efficacy
In a study investigating the antioxidant effects of pyrroline derivatives, ethyl 1-acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxyformate was evaluated alongside other compounds. Results indicated that it significantly reduced oxidative stress markers in human fibroblast cells when compared to control groups .
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of this compound on peripheral blood mononuclear cells (PBMCs). The findings revealed that treatment with ethyl 1-acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxyformate led to a marked decrease in TNF-alpha production following LPS stimulation .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
ethoxycarbonyl 1-acetyl-2,2,5,5-tetramethylpyrrole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5/c1-7-19-12(18)20-11(17)10-8-13(3,4)15(9(2)16)14(10,5)6/h8H,7H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMKXLZHMWOKTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(=O)C1=CC(N(C1(C)C)C(=O)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661950 |
Source


|
| Record name | 1-Acetyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbonyl ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076200-09-3 |
Source


|
| Record name | 1-Acetyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbonyl ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














